Antimicrobial Potency: Potassium Metabisulfite Demonstrates 3× Lower MIC (0.5 mg/mL) Compared to Alternative Food Preservatives Against Pathogenic Bacteria
Potassium metabisulfite, which hydrolyzes to potassium bisulfite in aqueous solution, exhibited a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL against foodborne pathogenic bacteria including Staphylococcus aureus, Klebsiella aerogenes, Proteus mirabilis, Pseudomonas aeruginosa, and Escherichia coli [1]. This value is 3-fold lower (more potent) than the 1.5 mg/mL MIC observed for sodium benzoate, citric acid, ascorbic acid, and potassium sorbate in the same agar diffusion assay system [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against pathogenic bacteria |
|---|---|
| Target Compound Data | 0.5 mg/mL (potassium metabisulfite, hydrolyzes to potassium bisulfite) |
| Comparator Or Baseline | Sodium benzoate: 1.5 mg/mL; Citric acid: 1.5 mg/mL; Ascorbic acid: 1.5 mg/mL; Potassium sorbate: 1.5 mg/mL |
| Quantified Difference | 3.0× lower MIC (0.5 mg/mL vs. 1.5 mg/mL); zone of inhibition range 4.0–21 mm |
| Conditions | Agar diffusion assay; test bacteria: S. aureus, K. aerogenes, P. mirabilis, P. aeruginosa, E. coli; concentration range 0.125–1.5 mg/mL; 2014 study |
Why This Matters
Lower MIC translates to reduced preservative loading required to achieve equivalent antimicrobial efficacy, potentially lowering sulfite residue levels and mitigating regulatory exposure concerns.
- [1] Oladapo, A.S., Akinyosoye, F.A., & Abiodun, O.A. (2014). The inhibitory effect of different chemical food preservatives on the growth of selected food borne pathogenic bacteria. African Journal of Microbiology Research, 8(14), 1510-1515. DOI: 10.5897/AJMR2013.6370. View Source
